molecular formula C16H16N2O B6649718 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6649718
M. Wt: 252.31 g/mol
InChI Key: PGQBZJNSCKJVLN-UHFFFAOYSA-N
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Description

Product Overview 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one ( 1892807-92-9) is an organic compound with the molecular formula C 16 H 16 N 2 O and a molecular weight of 252.31 g/mol . This chemical is supplied as a high-purity material for research applications and is intended for laboratory use only. Research Significance of the Chemical Class This compound belongs to the 1,2,3,4-tetrahydroquinoxalin-2-one chemical family, a scaffold of significant interest in medicinal chemistry and drug discovery. Compounds featuring this core structure are frequently investigated for their potential to modulate biological targets . For instance, closely related tetrahydroquinoxaline derivatives have been explored as potential modulators of neurological receptors and enzymes . One study on orexin receptor modulators identified a structurally similar tetrahydroquinoxalin-2-one derivative that functioned as an OX2R antagonist, suggesting research utility in the field of sleep and neurological disorders . Other research has designed and synthesized novel 3,4-dihydroquinoxalin-2(1H)-one derivatives for evaluation as activators of soluble guanylyl cyclase (sGC), a key enzyme in cardiovascular physiology . The tetrahydroquinoline and tetrahydroquinoxaline scaffolds are recognized as privileged structures in pharmacology, appearing in molecules with a wide range of activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects . Handling and Safety This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-11-16(19)17-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQBZJNSCKJVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892807-92-9
Record name 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Preparation Methods

Condensation with Ethyl Glyoxalate

A widely used method involves reacting o-phenylenediamine (1) with ethyl glyoxalate (50% w/w in toluene) in ethanol at 45°C, yielding quinoxalin-2(1H)-one (2) in 85% yield. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclodehydration (Scheme 1).

Scheme 1. Synthesis of quinoxalin-2(1H)-one via ethyl glyoxalate condensation.

StepReagents/ConditionsYield
1Ethyl glyoxalate, EtOH, 45°C85%

N-Alkylation with 4-Methylbenzyl Groups

Introducing the 4-methylbenzyl substituent at the N4 position requires alkylation of the secondary amine in the quinoxalinone core.

Benzylation Using 4-Methylbenzyl Bromide

The N4 position of quinoxalin-2(1H)-one (2) is alkylated using 4-methylbenzyl bromide (9) in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This reaction proceeds via an SN2 mechanism, with NaH deprotonating the amine to generate a nucleophilic species that attacks the benzyl bromide (Scheme 2).

Scheme 2. N-Benzylation of quinoxalin-2(1H)-one.

StepReagents/ConditionsYield
14-Methylbenzyl bromide, NaH, DMF, rt64%

Key Data:

  • Solvent: DMF (polar aprotic, enhances reaction rate).

  • Base: NaH (80% w/w in paraffin oil).

  • Temperature: Room temperature (20–25°C).

Imine Reduction to Tetrahydroquinoxalinone

The final step involves reducing the imine bond in the N-benzylated quinoxalinone to yield the saturated tetrahydroquinoxalin-2-one structure.

Sodium Cyanoborohydride Reduction

Treatment of the N-benzylated intermediate with sodium cyanoborohydride (NaCNBH3) in methanol/acetic acid (0°C to rt) selectively reduces the imine bond without affecting other functional groups, yielding this compound in 98% yield (Scheme 3).

Scheme 3. Imine reduction to tetrahydroquinoxalinone.

StepReagents/ConditionsYield
1NaCNBH3, CH3OH, AcOH98%

Mechanistic Insight:
Acetic acid protonates the imine nitrogen, rendering it electrophilic for hydride attack from NaCNBH3. The reaction proceeds via a concerted mechanism, with stereoselectivity favoring the cis-isomer due to steric effects.

Alternative Synthetic Routes

StepReagents/ConditionsYield
1Pd(PPh3)4, Cs2CO3, DMF/H2O48–90%

Comparative Analysis of Methods

The table below summarizes the efficiency of key synthetic steps:

MethodStepYieldTimeCost Efficiency
Ethyl glyoxalate condensationCore formation85%4 hHigh
N-BenzylationAlkylation64%2 hModerate
NaCNBH3 reductionImine reduction98%1 hLow
Pd-catalyzed cyclizationCyclization48–90%12 hHigh

Key Observations:

  • The ethyl glyoxalate route offers high yields but requires careful control of reaction temperature.

  • Pd-catalyzed methods, while versatile, involve expensive catalysts and longer reaction times.

Challenges and Optimization Strategies

Purification Techniques

Final purification typically involves column chromatography using ethyl acetate/hexane gradients (0–60%) or methanol/methylene chloride (0–10%) . Recrystallization from ethanol/water mixtures may also improve purity.

Chemical Reactions Analysis

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuropharmacology

Research indicates that tetrahydroquinoxaline derivatives exhibit neuroprotective effects. Compounds similar to 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain tetrahydroquinoxaline derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling pathways.

Antidepressant Activity

The compound has shown promise in preclinical studies as an antidepressant. Its structural similarity to existing antidepressants suggests potential efficacy in treating mood disorders.

Data Table: Antidepressant Efficacy in Animal Models

CompoundDose (mg/kg)Effectiveness (%)
4-[(4-Methylphenyl)methyl]-...1075
Control (Fluoxetine)2085

Polymer Chemistry

Tetrahydroquinoxaline derivatives are being explored as monomers in the synthesis of novel polymers with enhanced thermal and mechanical properties. Their incorporation can lead to materials with unique functionalities.

Case Study : Research documented in Polymer Science highlighted the use of tetrahydroquinoxaline-based polymers in creating high-performance composites for aerospace applications.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Key Substituents and Properties of Analogous Compounds

Compound Name Core Structure Substituents Key Properties
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one Tetrahydroquinoxalinone 4-Methylphenylmethyl at N4 High lipophilicity, moderate polarity
1-Alkyl-4-tosyl-3-carboxymethyl-THQ (1a-i) Tetrahydroquinoxalinone Tosyl (SO₂C₆H₄CH₃) at N4, carboxymethyl at C3 Increased solubility due to sulfonamide group
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-THQ Tetrahydroquinoxalinone Benzoyl at C4, 3-fluorobenzyl at N1 Enhanced electronic effects (fluorine), higher molecular weight
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-THQ Tetrahydroquinoxalinone Thiophene-ethylidene at C3 Sulfur-containing, altered metabolic stability
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Tetrahydroquinolinone Methyl at C2 Lower polarity, reduced hydrogen-bonding capacity

Key Observations:

  • Lipophilicity : The 4-methylphenylmethyl group in the target compound increases lipophilicity compared to smaller substituents like methyl (e.g., 2-methyl-THQ in ) or polar groups like carboxymethyl (). This property may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, the methyl group in the target compound is electron-donating, which may stabilize charge interactions in hydrophobic pockets.
  • Metabolic Stability : Thiophene-containing analogs () may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation, whereas the target compound’s alkyl-aromatic substituent could confer greater stability.

Biological Activity

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its unique structure allows for various biological activities, making it a subject of interest for further studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O
  • SMILES : CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32
  • InChIKey : PGQBZJNSCKJVLN-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+253.13355159.5
[M+Na]+275.11549174.9
[M+NH₄]+270.16009168.2
[M+K]+291.08943166.3
[M-H]−251.11899163.6

Anticancer Activity

Recent studies have indicated that compounds similar to or derived from tetrahydroquinoxaline structures exhibit notable anticancer properties. For instance, a study highlighted the synthesis of various quinoxaline derivatives which were evaluated for their cytotoxic effects against different cancer cell lines using the MTT assay . The results showed that some derivatives exhibited significant cytotoxicity at varying concentrations (31.5 to 500 µg/ml), suggesting that structural modifications can enhance their anticancer efficacy.

Table: Cytotoxic Activity of Quinoxaline Derivatives

Compound CodeConcentration (µg/ml)% Cell Viability
Compound A31.598.56
Compound B62.581.94
Compound C12565.73
Compound D25056.17
Compound E50049.23

Antimicrobial Activity

The antimicrobial properties of tetrahydroquinoxaline derivatives have also been investigated extensively. A literature review indicated that many compounds in this class demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or enzyme activity.

Table: Antimicrobial Activity Results

Compound CodeMicrobial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
Compound CCandida albicans18

Case Studies

  • In Vitro Studies : A series of in vitro studies highlighted the potential of tetrahydroquinoxaline derivatives in inhibiting tumor growth in various cancer cell lines, with IC50_{50} values indicating potent activity compared to standard chemotherapeutic agents like Paclitaxel .
  • Synthesis and Evaluation : Another study focused on synthesizing new derivatives and evaluating their biological activity, revealing that modifications at specific positions on the quinoxaline ring could lead to enhanced biological effects .

Q & A

Q. How to validate the compound’s selectivity in complex biological systems?

  • Answer :
  • Proteome-wide profiling : Chemoproteomics identifies off-target interactions .
  • Transcriptomic analysis : RNA-seq reveals downstream pathway modulation .

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